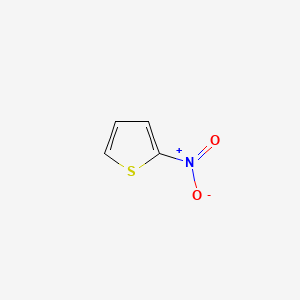

2-Nitrothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZRGGUCOQKGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060570 | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-40-5 | |

| Record name | 2-Nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiophene is a pivotal heterocyclic building block in organic synthesis, with its derivatives exhibiting a wide spectrum of biological activities and applications in materials science. This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct nitration of thiophene (B33073) being the most common approach. Greener, more selective methods have also been developed to address the challenges associated with traditional nitration.

Classical Synthesis: Nitration with Nitric Acid in Acetic Anhydride (B1165640)

The traditional method for synthesizing this compound involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid. This method, while effective, can present challenges in controlling the reaction temperature and regioselectivity, often yielding a mixture of this compound and 3-nitrothiophene.

Experimental Protocol:

-

Materials: Thiophene (1 mole, 84 g), fuming nitric acid (sp. gr. 1.51, 1.2 moles, 80 g), acetic anhydride (340 cc), and glacial acetic acid (600 cc).

-

Procedure:

-

A solution of thiophene in acetic anhydride and a solution of fuming nitric acid in glacial acetic acid are prepared separately.

-

Half of the nitric acid solution is placed in a three-necked, round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

-

Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.

-

The reaction mixture is again cooled to 10°C, and the remaining nitric acid solution is added.

-

The rest of the thiophene solution is then added gradually.

-

The reaction is allowed to stand at room temperature for two hours.

-

The mixture is then poured onto crushed ice to precipitate the this compound, which is collected by filtration.

-

-

Purification: The crude product can be purified by recrystallization from petroleum ether.

Green Synthesis: Clay-Catalyzed Nitration

To overcome the drawbacks of the classical method, an eco-friendly process utilizing a solid acid catalyst, such as Fe³⁺-montmorillonite clay, has been developed. This method offers high selectivity for this compound and avoids the use of acetic anhydride.

Experimental Protocol:

-

Materials: Thiophene (20 mmol, 1.68 g), Fe³⁺-montmorillonite (0.5 g), dichloroethane (10 ml), and nitric acid (40 mmol, 1.8 ml).

-

Procedure:

-

A mixture of thiophene and Fe³⁺-montmorillonite in dichloroethane is stirred under reflux in a three-necked, round-bottomed flask.

-

Nitric acid is added dropwise to the mixture with continuous stirring.

-

The reaction is monitored by GC and, upon completion (typically after 5 hours), the mixture is filtered.

-

One-Pot Synthesis of the this compound Core

A novel one-pot synthesis involves the reaction of a β-thiocyanatopropenal with nitromethane (B149229), promoted by a base such as diisopropylethylamine (DIEA) or tetra-n-butylammonium fluoride (B91410) (TBAF).

Experimental Protocol:

-

Materials: β-Thiocyanatopropenal (1.0 eq), nitromethane (1.5 eq), diisopropylethylamine (1.2 eq) or a catalytic amount of tetra-n-butylammonium fluoride, and dichloromethane.

-

Procedure:

-

To a solution of the β-thiocyanatopropenal and nitromethane in dichloromethane, the base is added at room temperature.

-

The reaction mixture is stirred for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the this compound derivative.

-

Properties of this compound

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₂S | [3] |

| Molecular Weight | 129.14 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 224-225 °C | [3] |

| Density | 1.364 g/cm³ | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [3] |

| Sensitivity | Light sensitive. | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show three signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon attached to the nitro group would be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak at m/z 129. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the thiophene ring.

Reactivity and Biological Activity

This compound is a versatile intermediate in organic synthesis. The nitro group activates the thiophene ring towards nucleophilic substitution and can also be reduced to an amino group, providing a handle for further functionalization.

Chemical Reactivity

The electron-withdrawing nature of the nitro group makes this compound susceptible to nucleophilic aromatic substitution reactions. It can also undergo reduction of the nitro group to form 2-aminothiophene, a key precursor for many pharmaceutical compounds.

Biological Activity of this compound Derivatives

Derivatives of this compound have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The following table summarizes some of the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for various derivatives.

| Derivative | Activity | Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | Reference(s) |

| 2-chloro-3,5-dinitrothiophene | Antibacterial | E. coli | - | - | |

| 2-bromo-3,5-dinitrothiophene | Antibacterial | E. coli | - | - | |

| IITR00803 (benzoxazole-nitrothiophene) | Antibacterial | Salmonella spp. | 4-16 | - | |

| IITR00803 (benzoxazole-nitrothiophene) | Antibacterial | Shigella flexneri | 4-16 | - | |

| IITR00803 (benzoxazole-nitrothiophene) | Antibacterial | E. coli | 4-16 | - | |

| 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivative | Antileishmanial | L. major | - | 7.1-11.2 | |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | Antimalarial | P. falciparum (3D7) | - | 0.28 | |

| 5-Nitro-Thiophene-Thiosemicarbazone Derivative (LNN-05) | Antitumor | HL-60 | 0.5-1.9 | - |

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the primary synthetic routes to this compound.

Caption: Classical synthesis of this compound via nitration.

Caption: Green synthesis of this compound using a clay catalyst.

Caption: One-pot synthesis of the this compound core structure.

Conclusion

This compound remains a compound of significant interest due to its versatile reactivity and the diverse biological activities of its derivatives. The development of greener synthetic methods is a promising step towards more sustainable production. This guide provides essential technical information to aid researchers in the synthesis, characterization, and application of this important heterocyclic compound. Further research into the detailed structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Reactions and Mechanisms of 2-Nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiophene is a pivotal heterocyclic building block in organic synthesis, primarily owing to the electron-withdrawing nature of the nitro group which significantly influences the reactivity of the thiophene (B33073) ring. This guide provides a comprehensive technical overview of the core reactions and mechanisms of this compound, with a focus on its application in synthetic and medicinal chemistry. Key transformations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, metal-catalyzed cross-coupling reactions, and cycloaddition reactions, are discussed in detail. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this compound in the design and synthesis of novel chemical entities.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group at the 2-position of the thiophene ring dramatically alters its electronic properties, rendering the ring electron-deficient and activating it towards a variety of chemical transformations. This activation makes this compound and its derivatives versatile intermediates in organic synthesis. This guide will explore the fundamental reactions of this compound, providing both theoretical understanding and practical guidance for its utilization in a laboratory setting.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely achieved using a combination of spectroscopic techniques.

| Parameter | Typical Values for this compound |

| ¹H NMR (Thiophene ring) | δ 7.2–7.8 ppm (multiplet)[1] |

| ¹³C NMR | Data available in spectral databases[1] |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ at m/z 130[1] |

| IR Spectroscopy (NO₂ group) | Asymmetric stretching: ~1540 cm⁻¹, Symmetric stretching: ~1340 cm⁻¹ |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 2-position makes the thiophene ring susceptible to nucleophilic attack, particularly at the C5 position. This reactivity is exploited in nucleophilic aromatic substitution (SNAr) reactions, which proceed via an addition-elimination mechanism.

Mechanism

The SNAr mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient thiophene ring, leading to the formation of this anionic σ-complex. The negative charge is delocalized over the thiophene ring and onto the nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Quantitative Data

The kinetics of SNAr reactions on nitrothiophenes have been studied with various amines. The reaction rates are influenced by the nature of the leaving group, the nucleophile, and the solvent.

| Leaving Group (X) | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

| Br | Piperidine (B6355638) | Benzene | 20-40 | - |

| Cl | Morpholine | Ionic Liquid | 20-40 | - |

| I | Pyrrolidine | Methanol | 20-40 | - |

Note: Specific yield data is often dependent on the exact substrate and reaction conditions and can be found in the cited literature.

Experimental Protocol: Reaction of 2-Bromo-5-nitrothiophene (B82342) with Piperidine

This protocol provides a general method for the SNAr of a 2-halo-5-nitrothiophene with a secondary amine.[3]

Materials:

-

2-Bromo-5-nitrothiophene

-

Piperidine

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-nitrothiophene (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add piperidine (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction of the Nitro Group

The reduction of the nitro group of this compound to an amino group is a crucial transformation, as 2-aminothiophene is a key precursor for the synthesis of many biologically active compounds, including thienopyridines.[4][5]

Mechanisms

Two common methods for the reduction of nitroarenes are catalytic hydrogenation and metal-acid reductions.

-

Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and a hydrogen source (e.g., H₂ gas, hydrazine). The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

-

Metal-Acid Reduction: This classic method employs a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl, acetic acid). The reduction occurs through a series of single-electron transfers from the metal to the nitro group, followed by protonation.

Quantitative Data

| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H₂ (gas) | Pd/C | Methanol | Room Temp. | 2-4 | >90 |

| Hydrazine hydrate | Raney Nickel | Ethanol | 50 | 0.75 | 90[6] |

| SnCl₂·2H₂O | - | Ethanol | Reflux | 1-3 | >85 |

| Fe powder | Acetic Acid | Ethanol/Water | Reflux | 2-4 | >80 |

Experimental Protocol: Reduction of this compound using SnCl₂

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of SnCl₂·2H₂O (3.0-5.0 eq) in concentrated HCl to the flask.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2-aminothiophene.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 2-nitrothiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[1]

Quantitative Data for Suzuki Coupling of 2-Bromo-5-nitrothiophene with Phenylboronic Acid:

| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Reflux | 15 | 86[6] |

Experimental Protocol: A general procedure involves reacting 2-bromo-5-nitrothiophene with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) under an inert atmosphere.[6]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organohalide.

Quantitative Data for Stille Coupling of 2-Bromo-5-nitrothiophene: Data for this specific reaction is limited in the searched literature, but general conditions can be applied.

Experimental Protocol: A representative procedure involves reacting 2-bromo-5-nitrothiophene with an organostannane (e.g., aryltributyltin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as toluene or DMF at elevated temperatures.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

Quantitative Data for Heck Reaction of 2-Bromo-5-nitrothiophene: Specific yield data for this reaction was not readily available in the searched literature.

Experimental Protocol: A typical Heck reaction would involve reacting 2-bromo-5-nitrothiophene with an alkene (e.g., styrene, acrylate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF at high temperatures.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Quantitative Data for Sonogashira Coupling of 2-Bromo-5-nitrothiophene: While general protocols exist, specific quantitative data for this substrate is not prevalent in the initial search results.

Experimental Protocol: The reaction is typically carried out by reacting 2-bromo-5-nitrothiophene with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a solvent like THF or DMF.

Cycloaddition Reactions

The electron-deficient nature of the thiophene ring in this compound suggests its potential participation in cycloaddition reactions, either as a dienophile or as part of a diene system, although it is generally considered a poor diene due to its aromaticity.[7]

Diels-Alder Reaction

Thiophene itself is a relatively unreactive diene in Diels-Alder reactions due to its aromatic character.[7] However, the reaction can be promoted under high pressure or with Lewis acid catalysis. The presence of the electron-withdrawing nitro group would further deactivate the thiophene ring for reactions where it acts as a diene but could potentially activate it as a dienophile, though examples are not widely reported.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. While there is extensive literature on 1,3-dipolar cycloadditions in general, specific examples using this compound as a dipolarophile are not well-documented in the initial search results. Theoretically, the electron-deficient double bonds of the this compound ring could react with 1,3-dipoles such as azides, nitrones, or nitrile oxides.

Synthesis of Thienopyridines

2-Aminothiophenes, derived from the reduction of 2-nitrothiophenes, are key precursors for the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Nitrothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitrothiophene, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed as a multiplet between δ 7.2 and 7.8 ppm. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the thiophene (B33073) ring protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.95 | Doublet of doublets | J(H3-H4) = 4.2, J(H3-H5) = 1.6 |

| H4 | ~7.15 | Doublet of doublets | J(H4-H3) = 4.2, J(H4-H5) = 5.5 |

| H5 | ~7.65 | Doublet of doublets | J(H5-H4) = 5.5, J(H5-H3) = 1.6 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The presence of the electron-withdrawing nitro group causes a downfield shift of the carbon atoms in the thiophene ring.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~151 |

| C3 | ~129 |

| C4 | ~128 |

| C5 | ~133 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the nitro group and the thiophene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H stretching (aromatic) | Medium |

| 1520–1530 | Asymmetric NO₂ stretching | Strong |

| 1340–1350 | Symmetric NO₂ stretching | Strong |

| ~1450 | C=C stretching (thiophene ring) | Medium |

| ~820 | C-H out-of-plane bending | Strong |

| ~740 | C-S stretching | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Fragment Ion | Relative Intensity (%) |

| 129 | [M]⁺ (Molecular Ion) | 100 |

| 99 | [M - NO]⁺ | Moderate |

| 83 | [M - NO₂]⁺ | High |

| 70 | [C₃H₂S]⁺ | Moderate |

| 45 | [CHS]⁺ | Moderate |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-10 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Data Acquisition:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass fragmentation pathway for this compound.

Physicochemical and Toxicological Properties

An In-depth Technical Guide to 2-Nitrothiophene

CAS Number: 609-40-5

This guide provides comprehensive technical information regarding this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's properties, detailed safety information, and experimental protocols.

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₂S | [1][2][3] |

| Molecular Weight | 129.14 g/mol | [1][3][4] |

| Appearance | Yellow to brown crystalline solid | [5][6] |

| Melting Point | 43-45 °C | [1][2][5] |

| Boiling Point | 224-225 °C | [1][2][5] |

| Flash Point | 94 °C (201.2 °F) | [5] |

| Solubility | Sparingly soluble in water; Soluble in chloroform (B151607) and methanol | [2][5][6] |

| logP (Octanol/Water Partition Coefficient) | 1.55 | [5] |

Table 2: Toxicological and Safety Data

| Parameter | Information | Source |

| Acute Oral Toxicity | Category 4 | [5] |

| Acute Dermal Toxicity | Category 4 | [5] |

| Acute Inhalation Toxicity | Category 4 | [5] |

| Germ Cell Mutagenicity | Category 2 | [5] |

| Primary Hazard | Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects. | [5][7][8] |

Safety and Handling

GHS Hazard Information

-

GHS Pictogram:

-

Health Hazard[9]

-

-

Hazard Statements:

-

Precautionary Statements:

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

1. Synthesis of this compound via Nitration of Thiophene (B33073)

This protocol is adapted from a procedure published in Organic Syntheses. It details the preparation of this compound from thiophene.

Materials:

-

Thiophene (84 g, 1 mole)

-

Acetic anhydride (B1165640) (340 cc)

-

Fuming nitric acid (sp. gr. 1.51, 80 g, 1.2 moles)

-

Glacial acetic acid (600 cc)

-

Crushed ice

-

2 L three-necked, round-bottomed flask

-

Thermometer, mechanical stirrer, and separatory funnel

Procedure:

-

Preparation of Solutions: Dissolve 84 g of thiophene in 340 cc of acetic anhydride. In a separate flask, dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids by adding the nitric acid to the acetic acid gradually with shaking and cooling.

-

Initial Reaction Setup: Divide both solutions into two equal parts. Add one-half of the nitric acid solution to the 2 L flask. Cool the mixture to 10°C using a cold water bath.

-

Nitration: Begin moderate stirring and add one-half of the thiophene solution dropwise via the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature at or below room temperature (approx. 20-25°C). A rapid temperature increase indicates the reaction is proceeding too quickly and requires slower addition and more efficient cooling.

-

Continuation: Once the first half of the thiophene solution is added, cool the reaction mixture back down to 10°C. Rapidly add the remaining nitric acid solution, followed by the gradual, dropwise addition of the remaining thiophene solution, maintaining temperature control. The solution should maintain a light brown color; a pink or red color indicates unwanted oxidation.

-

Quenching and Isolation: After the addition is complete, allow the mixture to stand at room temperature for two hours. Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. Pale yellow crystals of this compound will precipitate.

-

Crystallization: For maximum yield, allow the iced mixture to stand in an ice chest for 24 hours to facilitate further crystallization.

-

Filtration and Washing: Filter the solid product using a Büchner funnel at a low temperature. Wash the crystals thoroughly with ice water. Press the solid to remove excess liquid.

-

Drying: Dry the product in a desiccator protected from light, as this compound is light-sensitive.

2. Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol (B145695) to yield a purer, crystalline product.

3. Safe Disposal Protocol

All waste materials containing this compound must be treated as hazardous.

-

Waste Collection: Collect all solid waste (contaminated filter paper, crude product) and liquid waste (filtrates, washings) in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.[3]

-

Neutralization: Acidic filtrates from the synthesis should be carefully neutralized with a base like sodium bicarbonate before being collected as aqueous hazardous waste.[3]

-

Professional Disposal: The primary method for disposal is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[3] All local, state, and federal regulations must be strictly followed.[7]

References

- 1. US20030181734A1 - Process for the preparation of this compound selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. EP1346991A1 - Process for the preparation of this compound selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. valsynthese.ch [valsynthese.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 2-nitrothiophene. The presence of the strongly deactivating nitro group at the 2-position profoundly influences the reactivity and regioselectivity of the thiophene (B33073) ring towards electrophiles. This document details the synthesis of this compound and explores its subsequent electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Due to the significant deactivation of the ring by the nitro group, Friedel-Crafts reactions are generally not feasible under standard conditions. This guide summarizes key quantitative data, provides detailed experimental protocols for cited reactions, and utilizes diagrams to illustrate reaction mechanisms and directing effects, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Reactivity of the Thiophene Ring

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution. Its reactivity is greater than that of benzene (B151609), a consequence of the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Electrophilic attack on the thiophene ring preferentially occurs at the C2 (α) position, as the resulting intermediate is stabilized by three resonance structures, compared to the two resonance structures for attack at the C3 (β) position.

The introduction of a nitro group at the 2-position dramatically alters this reactivity profile. The nitro group is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). This significantly deactivates the thiophene ring towards electrophilic attack, making reactions more challenging compared to unsubstituted thiophene.

Synthesis of this compound

The primary route to this compound is through the direct nitration of thiophene. This reaction typically yields a mixture of this compound and 3-nitrothiophene (B186523), with the 2-isomer being the major product.[1][2][3]

Table 1: Isomer Distribution in the Nitration of Thiophene [1][2]

| Nitrating Agent/Conditions | This compound (%) | 3-Nitrothiophene (%) | Total Yield (%) |

| Fuming HNO₃ in Acetic Anhydride (B1165640)/Acetic Acid at 10°C | ~85 | ~15 | 70-85 |

Experimental Protocol: Nitration of Thiophene[3]

Materials:

-

Thiophene (1 mole, 84 g)

-

Acetic anhydride (340 mL)

-

Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)

-

Glacial acetic acid (600 mL)

-

Crushed ice

-

Ice water

Procedure:

-

A solution of thiophene in acetic anhydride is prepared. A separate solution of fuming nitric acid in glacial acetic acid is also prepared.

-

Half of the nitric acid solution is added to a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

-

Half of the thiophene solution is added dropwise to the stirred nitric acid solution, maintaining the temperature below room temperature by external cooling.

-

The reaction mixture is then cooled again to 10°C, and the remaining nitric acid solution is added rapidly.

-

The rest of the thiophene solution is added gradually. The reaction mixture should maintain a light brown color; a pink or red color indicates oxidation.

-

The mixture is stirred at room temperature for two hours.

-

The reaction is quenched by adding an equal weight of crushed ice with vigorous shaking.

-

The precipitated pale yellow crystals of mononitrothiophene are collected by filtration at a low temperature, washed thoroughly with ice water, and dried.

-

Further product can be recovered from the filtrate by steam distillation.

Electrophilic Substitution of this compound: Reactivity and Regioselectivity

The electron-withdrawing nitro group at the C2 position deactivates all positions of the thiophene ring towards electrophilic attack. The directing effect of the nitro group on the thiophene ring is a crucial factor in determining the regiochemical outcome of subsequent substitution reactions. In benzene chemistry, a nitro group is a strong deactivating and meta-directing group. On the thiophene ring, the situation is more complex due to the inherent reactivity differences between the α (C5) and β (C3, C4) positions.

The deactivating effect of the 2-nitro group is most pronounced at the C3 and C5 positions due to resonance stabilization of the positive charge in the Wheland intermediate. The C4 position is comparatively less deactivated. Therefore, electrophilic substitution on this compound is expected to be directed primarily to the C4 and C5 positions.

Nitration

Further nitration of this compound requires more forcing conditions than the initial nitration of thiophene and leads to the formation of dinitrothiophenes. The primary products are 2,4-dinitrothiophene (B13399970) and 2,5-dinitrothiophene.[2][4]

Table 2: Products of Nitration of this compound [2]

| Product | Position of Second Nitro Group |

| 2,4-Dinitrothiophene | C4 |

| 2,5-Dinitrothiophene | C5 |

Precise quantitative yields and isomer ratios for the nitration of this compound are not consistently reported in the literature, likely due to the harsh reaction conditions and the formation of multiple products, making separation and quantification challenging.

Halogenation

Halogenation of this compound introduces a halogen atom onto the ring. The position of substitution is dependent on the reaction conditions.

The bromination of this compound can lead to the formation of 2-bromo-5-nitrothiophene.[5] This indicates a preference for substitution at the C5 position under certain conditions.

Table 3: Bromination of this compound

| Reagent | Product | Position of Bromine |

| Bromine | 2-Bromo-5-nitrothiophene | C5 |

Information regarding the direct chlorination of isolated this compound is sparse. However, chlorosulfonation of a mixture of 2- and 3-nitrothiophene has been reported, which involves an electrophilic attack by a chlorosulfonyl species.[2]

Sulfonation

The sulfonation of this compound introduces a sulfonic acid group onto the ring. Due to the deactivating nature of the nitro group, strong sulfonating agents such as fuming sulfuric acid (oleum) are typically required.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings. The presence of the electron-withdrawing nitro group on the thiophene ring deactivates it to such an extent that it does not undergo Friedel-Crafts reactions under standard Lewis acid catalysis (e.g., AlCl₃). The strong deactivation prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation or acylium ion electrophile. No successful examples of Friedel-Crafts reactions on this compound have been found in the surveyed literature.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the electrophilic substitution of this compound and its precursor, thiophene.

Table 4: Summary of Yields and Isomer Ratios

| Reaction | Substrate | Reagents | Product(s) | Isomer Ratio | Yield (%) | Reference(s) |

| Nitration | Thiophene | Fuming HNO₃, Acetic Anhydride | This compound & 3-Nitrothiophene | ~85:15 | 70-85 | [1][2][3] |

| Nitration | This compound | Not specified | 2,4-Dinitrothiophene & 2,5-Dinitrothiophene | Not specified | Not specified | [2][4] |

| Bromination | This compound | Bromine | 2-Bromo-5-nitrothiophene | Major product | Not specified | [5] |

Conclusion

The electrophilic substitution of this compound is significantly influenced by the strong electron-withdrawing nature of the nitro group. This substituent deactivates the thiophene ring, making electrophilic attack more difficult compared to the parent heterocycle. While nitration and halogenation are possible under specific conditions, leading to substitution primarily at the C4 and C5 positions, Friedel-Crafts reactions are generally not feasible. The information and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this important class of compounds, highlighting both the synthetic possibilities and the inherent reactivity limitations. Further research is warranted to explore and quantify the regioselectivity of various electrophilic substitution reactions on this compound under a broader range of conditions.

References

- 1. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 2. US6794521B2 - Process for the preparation of this compound selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP1346991A1 - Process for the preparation of this compound selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reduction of 2-Nitrothiophene to 2-Aminothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 2-nitrothiophene to the synthetically valuable intermediate, 2-aminothiophene. The synthesis of 2-aminothiophene and its derivatives is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. This document details various established methodologies for this transformation, offering in-depth experimental protocols and a comparative analysis of their efficiencies.

Introduction

The reduction of a nitroaromatic group is a fundamental transformation in organic synthesis. 2-Aminothiophene serves as a crucial building block for the synthesis of numerous heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The selection of an appropriate reduction method is critical and depends on factors such as substrate compatibility with functional groups, desired yield, scalability, and considerations for green chemistry. This guide explores several prevalent methods for the reduction of this compound, including catalytic hydrogenation and chemical reductions using various reagents.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for the primary methods discussed in this guide, allowing for a direct comparison of their effectiveness under various conditions.

| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727), Ethanol (B145695) | Room Temperature | 1 - 20 min | High |

| Catalytic Transfer Hydrogenation | Ammonium (B1175870) Formate (B1220265), Pd/C | Methanol, Ethanol | Room Temperature | 1 - 20 min | >95% |

| Chemical Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate (B1210297) | 30 | 2 hours | 76 - 98% |

| Chemical Reduction | Iron Powder (Fe), Acetic Acid | Ethanol, Water, Acetic Acid | 30 - 100 | 1 - 2 hours | 39 - 98% |

| Chemical Reduction | Sodium Dithionite (B78146) (Na₂S₂O₄) | DMF/Water, Acetonitrile (B52724)/Water | 35 - 90 | 0.5 - 5 hours | 78 - 92% |

Experimental Protocols

This section provides detailed experimental procedures for the key methods of reducing this compound.

Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often favored for its mild reaction conditions and high yields.[1][2][3][4][5]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate (HCOONH₄)

-

Methanol or Ethanol

-

Celite

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.

-

To this solution, add 10% Pd/C (typically 10 mol% of the substrate).

-

Add ammonium formate (3-4 equivalents) in portions to the stirred suspension. The reaction is exothermic.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 20 minutes.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiophene.

Chemical Reduction using Stannous Chloride (SnCl₂)

This is a classical and effective method for the reduction of aromatic nitro compounds.[6]

Materials:

-

This compound

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl Acetate

-

2M Potassium Hydroxide (KOH) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Ultrasonic bath (optional)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (approximately 10 equivalents) to the solution.

-

Stir the reaction mixture at 30°C. The use of an ultrasonic bath can accelerate the reaction. Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution to dissolve the tin salts.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 2-aminothiophene.

Chemical Reduction using Iron (Fe) Powder and Acetic Acid

This method is a cost-effective and widely used industrial process for the reduction of nitroarenes.[6][7]

Materials:

-

This compound

-

Reduced Iron Powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

2M Potassium Hydroxide (KOH) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water.

-

Add reduced iron powder (approximately 5 equivalents) to the suspension.

-

The reaction can be conducted at a temperature ranging from 30°C to reflux (100°C). For faster reactions, heat the mixture to reflux. Monitor the reaction by TLC. The reaction is typically complete within 1 to 2 hours.

-

After completion, filter the hot reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

-

Partition the filtrate with a 2M KOH solution to neutralize the acetic acid and precipitate iron salts.

-

Extract the basic aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford 2-aminothiophene.

Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a metal-free alternative with mild reaction conditions.[8]

Materials:

-

This compound

-

Sodium Dithionite (Na₂S₂O₄)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of DMF and water (e.g., 9:1 v/v) or acetonitrile and water in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of sodium dithionite (3-4 equivalents) and potassium carbonate.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

-

Heat the reaction mixture to a temperature between 35°C and 90°C. Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to 5 hours.

-

Upon completion, cool the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-aminothiophene.

Visualizations

The following diagrams illustrate the general workflow for the reduction of this compound and the overall chemical transformation.

Caption: General experimental workflow for the reduction of this compound.

Caption: Chemical transformation of this compound to 2-aminothiophene.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 3. zenodo.org [zenodo.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. scispace.com [scispace.com]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

Computational Insights into 2-Nitrothiophene: A Technical Guide for Researchers

An in-depth exploration of the computational chemistry, spectroscopic analysis, and biological activity of 2-Nitrothiophene, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

This compound, a heterocyclic compound with the chemical formula C₄H₃NO₂S, is a versatile building block in organic synthesis.[1] Its applications span pharmaceuticals, agrochemicals, and materials science.[2] The presence of the electron-withdrawing nitro group on the thiophene (B33073) ring significantly influences its chemical reactivity and biological properties, making it a subject of considerable interest for computational studies.[3] These studies provide valuable insights into its electronic structure, reactivity, and potential as a lead compound in drug discovery. This technical guide offers a detailed overview of the computational methodologies used to study this compound, alongside relevant experimental protocols and data.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the electrophilic nitration of thiophene.[2][4] A widely used method involves the reaction of thiophene with a mixture of fuming nitric acid and acetic anhydride (B1165640) in an acetic acid solution.[2] Careful temperature control is crucial to prevent overheating and the formation of byproducts.[2] Alternative, more selective methods utilizing metal-exchanged clay catalysts have also been developed to improve the yield of the desired 2-nitro isomer and offer a more environmentally friendly approach.[5]

Detailed Synthesis Protocol

A standard laboratory procedure for the synthesis of this compound is as follows:

-

Dissolve thiophene in acetic anhydride.

-

Separately, dissolve fuming nitric acid in glacial acetic acid, ensuring the mixture is kept cool.

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool the nitric acid solution to 10°C.

-

Slowly add the thiophene solution dropwise to the nitric acid solution, maintaining the temperature below room temperature.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for two hours.

-

Pour the mixture onto crushed ice with rapid shaking to precipitate the this compound.

-

Filter the pale yellow crystals, wash thoroughly with ice water, and dry in the absence of light.

-

Further purification can be achieved by steam distillation and recrystallization from petroleum ether.[2]

Spectroscopic Characterization

The structure of synthesized this compound is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, particularly the nitro group (NO₂) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[1]

A general protocol for acquiring NMR and IR spectra involves dissolving the purified this compound in a suitable deuterated solvent (for NMR) or preparing a KBr pellet or thin film (for IR) and analyzing the sample using the respective spectrometer.[6]

Computational Studies of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the electronic structure and properties of this compound.[7] These theoretical calculations provide a deeper understanding of the molecule's geometry, reactivity, and spectroscopic characteristics.

Computational Methodology: A General Workflow

A typical workflow for performing DFT calculations on this compound is outlined below. This process allows for the prediction of various molecular properties.

Protocol for DFT Calculations:

-

Structure Preparation: The 3D structure of this compound is created using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a 6-31G(d) basis set.[8]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).[7]

-

Property Calculations: With the optimized geometry, various electronic properties are calculated, often using a larger basis set like 6-311++G(d,p) for greater accuracy. These properties include:

-

Molecular Geometry: Bond lengths and angles.

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

-

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine the partial atomic charges.[9]

-

Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites.

-

Quantitative Computational Data

The following tables summarize key quantitative data for this compound and related compounds obtained from computational studies.

Table 1: Calculated Geometrical Parameters of Thiophene Derivatives

| Parameter | Thiophene (B3LYP/3-21G)[10] | 2-Nitro-N-(4-nitrophenyl)benzamide (B3LYP/6-31G(d,p))[7] |

| Bond Lengths (Å) | ||

| C-S | 1.801 - 1.854 | - |

| C=C | 1.345 - 1.358 | - |

| C-C | 1.43 - 1.45 | - |

| C-N | - | 1.474 |

| N-O | - | 1.225, 1.226 |

| Bond Angles (º) | ||

| C-S-C | 113.8 - 114.1 | - |

| C-C-C | 113.8 - 114.1 | - |

| O-N-O | - | 124.3 |

Note: Data for this compound specifically was not available in a consolidated format in the search results. The table presents data for the parent thiophene molecule and a related nitro-containing aromatic amide to provide context for the expected geometric parameters.

Table 2: Calculated Mulliken Atomic Charges

| Atom | 2-Nitro-N-(4-nitrophenyl)benzamide (HF/6-31G(d,p))[11] | 2-Nitro-N-(4-nitrophenyl)benzamide (B3LYP/6-31G(d,p))[11] |

| N (nitro) | 0.816 | 0.638 |

| O (nitro) | -0.528, -0.523 | -0.428, -0.421 |

| C (thiophene ring) | - | - |

| S (thiophene ring) | - | - |

Note: Specific Mulliken charges for this compound were not found. The data presented is for a larger molecule containing a nitro group to illustrate the expected charge distribution. The nitro group's nitrogen atom carries a significant positive charge, while the oxygen atoms are negatively charged.

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene[12] | B3LYP/6-31G(d) | -6.56 | -0.46 | 6.10 |

| 2-carbaldehyde oxime-5-nitrothiophene[6] | B3LYP/6-311++G(2d,2p) | - | - | - |

| Thiophene Oligomers[12] | B3LYP/6-31G(d) | Varies | Varies | Decreases with chain length |

Note: While specific HOMO-LUMO values for this compound were not consistently reported across the search results, studies on related compounds indicate that the nitro group significantly lowers the LUMO energy, thus reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Biological Activity and Drug Development Potential

This compound and its derivatives have shown promising biological activities, particularly as antibacterial agents.[13][14] Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to understand and predict their biological efficacy.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16] For nitroaromatic compounds, including nitrothiophenes, QSAR models have been developed to predict their toxicity and antibacterial activity.[14][16]

QSAR Protocol for Antibacterial Nitrothiophenes:

-

Data Collection: A dataset of nitrothiophene derivatives with their corresponding antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) is compiled.

-

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical properties, electronic parameters like HOMO/LUMO energies, and topological indices) are calculated for each molecule in the dataset.

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity.[15]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and by predicting the activity of an external set of compounds.[17]

-

Interpretation: The validated model provides insights into the structural features that are important for the desired biological activity, guiding the design of new, more potent compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[18] This method is instrumental in drug discovery for understanding the mechanism of action and for virtual screening of potential drug candidates.

Molecular Docking Protocol for Antibacterial Action:

-

Preparation of Receptor and Ligand: The 3D structure of the target bacterial protein is obtained from the Protein Data Bank (PDB). The structure of the this compound derivative (ligand) is optimized using computational methods. Water molecules and other non-essential molecules are removed from the protein structure.

-

Binding Site Prediction: The active site or binding pocket of the protein is identified.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the possible binding poses of the ligand within the protein's active site.[18]

-

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

-

Visualization: The predicted binding mode of the most favorable pose is visualized to understand the key interactions driving the binding.

Conclusion

Computational studies of this compound provide invaluable insights that complement experimental investigations. DFT calculations offer a detailed understanding of its electronic structure and reactivity, while QSAR and molecular docking simulations guide the rational design of novel derivatives with enhanced biological activity. This technical guide has provided an overview of the key computational and experimental methodologies, along with available quantitative data, to serve as a comprehensive resource for researchers in the field. The continued application of these computational approaches will undoubtedly accelerate the discovery and development of new therapeutics and materials based on the versatile this compound scaffold.

References

- 1. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP1346991A1 - Process for the preparation of this compound selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. jchps.com [jchps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2-nitrothiophene, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. The information presented herein is intended to support research and development activities by providing key data and experimental insights into this important molecule.

Physical and Chemical Properties

This compound is a light yellow to brown crystalline solid at room temperature.[1][2] It is characterized by a thiophene (B33073) ring substituted with a nitro group at the 2-position. This substitution pattern significantly influences its electronic properties and reactivity.

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₂S | [3] |

| Molecular Weight | 129.14 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [1][4] |

| Melting Point | 43-45 °C | [2] |

| Boiling Point | 224-225 °C | [2] |

| Density | 1.364 g/cm³ | [2] |

| Solubility | Sparingly soluble in water; Slightly soluble in chloroform (B151607) and methanol. Can be crystallized from ether, alcohol, benzene, and petroleum ether. | [1][5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching, and C-H and C=C stretching of the thiophene ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are characteristic of the 2-substituted thiophene ring, with chemical shifts influenced by the electron-withdrawing nitro group. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application.

Synthesis of this compound via Nitration of Thiophene

The most common method for the synthesis of this compound is the direct nitration of thiophene.

Protocol:

-

Dissolve 84 grams (1 mole) of thiophene in 340 mL of acetic anhydride.[5]

-

In a separate flask, dissolve 80 grams (1.2 moles) of fuming nitric acid (specific gravity 1.51) in 600 mL of glacial acetic acid.[5]

-

Divide both solutions into two equal parts.

-

In a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel, add one-half of the nitric acid solution.[5]

-

Cool the flask to 10 °C.[5]

-

With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature of the reaction mixture below room temperature. A cooling bath may be necessary to control the initial exothermic reaction.[5]

-

After the addition is complete, reduce the temperature of the reaction mixture back to 10 °C and rapidly add the remaining nitric acid solution.[5]

-

Continue the nitration by the gradual addition of the remaining thiophene solution.[5]

-

Allow the reaction mixture to stand at room temperature for two hours.[5]

-

Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of this compound will separate.[5]

-

The product can be further purified by steam distillation and recrystallization from petroleum ether to yield colorless crystals.[5]

Chemical Reactivity and Pathways

The chemical behavior of this compound is dominated by the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution

The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, the thiophene ring is inherently reactive towards electrophiles. Further nitration of this compound can lead to the formation of dinitrothiophenes.[6] Other electrophilic substitution reactions like sulfonation and halogenation are also possible, though they may require specific catalysts and conditions due to the deactivating effect of the nitro group.[6][7][8]

Electrophilic Aromatic Substitution of this compound.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This makes this compound a valuable substrate for the synthesis of various substituted thiophenes.[9]

Nucleophilic Aromatic Substitution on this compound.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-aminothiophene. This transformation is a key step in the synthesis of many biologically active compounds and functional materials. Various reducing agents can be employed for this purpose.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 609-40-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1346991A1 - Process for the preparation of this compound selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 9. This compound CAS 609-40-5|Research Chemical [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nitrothiophene

Abstract

This compound (C₄H₃NO₂S) is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of chemical entities.[1] Its unique electronic structure, characterized by an electron-withdrawing nitro group attached to an aromatic thiophene (B33073) ring, imparts distinct reactivity that is leveraged in pharmaceuticals, agrochemicals, and materials science.[2][3] This document provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of this compound. It includes detailed experimental protocols for its synthesis and employs molecular visualization to illustrate key structural and reactive pathways, offering a critical resource for professionals engaged in chemical research and development.

Molecular Structure and Properties

This compound consists of a five-membered thiophene ring substituted at the C2 position with a nitro group (-NO₂).[4] The molecule has the chemical formula C₄H₃NO₂S.[5] The presence of the strongly electron-withdrawing nitro group significantly influences the electronic distribution and geometry of the aromatic thiophene ring. While extensive X-ray crystallographic data for the parent this compound is not widely reported, studies on its derivatives, such as N-(2-nitrophenyl)thiophene-2-carboxamide, provide critical insights.[2] These studies indicate that the nitro group is nearly coplanar with the thiophene ring, which facilitates strong electronic conjugation.[6] This planarity is crucial for its chemical reactivity.

Computational studies using Density Functional Theory (DFT) and other ab initio molecular orbital methods have been employed to calculate and predict the molecule's structure, electronic properties, and vibrational frequencies, showing good agreement with experimental data.[2][7]

Quantitative Data Summary

The fundamental properties and computed descriptors for this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₂S | [4][5] |

| Molecular Weight | 129.14 g/mol | [4][5] |

| CAS Number | 609-40-5 | [5][8] |

| Appearance | White to light yellow crystalline powder | [1][9] |

| Melting Point | 43-45 °C | [9][10] |

| Boiling Point | 224-225 °C | [9][10] |

| InChIKey | JIZRGGUCOQKGQD-UHFFFAOYSA-N | [5][11] |

| Canonical SMILES | C1=CSC(=C1)--INVALID-LINK--[O-] | [1][11] |

| Topological Polar Surface Area | 74.1 Ų | [1][4] |

Table 2: Key Spectroscopic Data

| Spectroscopic Technique | Feature | Observed Value / Region (Typical) | Reference(s) |

| ¹H NMR | Chemical Shifts (δ) for ring protons | ~7.0-8.5 ppm | [12] |